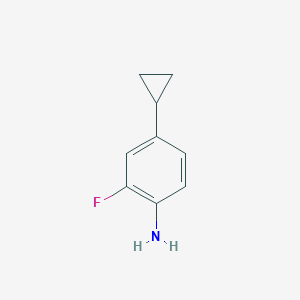

4-Cyclopropyl-2-fluoroaniline

説明

Significance of Aniline (B41778) Derivatives in Organic Chemistry

Aniline and its derivatives are foundational building blocks in the field of organic chemistry. ontosight.aiatamanchemicals.com These compounds, characterized by an amino group attached to a phenyl ring, serve as versatile precursors and intermediates in the synthesis of a vast array of organic molecules. ontosight.aiatamanchemicals.com Their industrial and scientific importance is underscored by their application in the manufacturing of dyes and pigments, such as the indigo (B80030) used for blue jeans, and high-performance polymers like polyurethane. atamanchemicals.comsci-hub.se In the realm of fine chemicals, aniline derivatives are crucial for producing pharmaceuticals, agricultural chemicals including herbicides, and materials for the rubber industry, such as antioxidants. atamanchemicals.comwisdomlib.org The reactivity of the aniline core allows for a wide range of chemical modifications, making it an indispensable scaffold for creating complex molecular architectures. wisdomlib.org

The Role of Fluorine in Modulating Chemical and Biological Properties of Aromatic Compounds

The introduction of fluorine into aromatic compounds is a widely employed strategy in medicinal chemistry and materials science to fine-tune molecular properties. rsc.orgacs.org The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological and chemical behavior. mdpi.comnih.govnih.gov Judicious placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes. mdpi.comhyphadiscovery.com Furthermore, fluorine substitution can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and improve membrane permeability. acs.org These modifications can lead to increased biological potency, better selectivity for target proteins, and improved pharmacokinetic profiles, making fluorination a key tool in drug discovery and development. nih.govnih.gov

Emergence of 4-Cyclopropyl-2-fluoroaniline in Advanced Chemical Synthesis and Applications

This compound stands at the confluence of these three important structural motifs. This compound has gained recognition as a valuable intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its structure is a key component for creating certain modern therapeutics. For instance, it serves as a building block in the synthesis of quinolone antibiotics and specific kinase inhibitors. google.comgoogleapis.comthieme-connect.com The strategic arrangement of the cyclopropyl (B3062369) group at the 4-position and the fluorine atom at the 2-position of the aniline ring provides a unique template for constructing molecules with precisely defined three-dimensional shapes and electronic properties, making it a significant tool for medicinal chemists. nih.gov

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 893739-89-4 | sigmaaldrich.comchemsrc.comaksci.com |

| Molecular Formula | C₉H₁₀FN | sigmaaldrich.comaksci.comnih.gov |

| Molecular Weight | 151.18 g/mol | aksci.com |

| Physical Form | Liquid or semi-solid or solid | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.comchemsrc.com |

| InChI Key | ORYUOTZNRAIMDX-UHFFFAOYSA-N | sigmaaldrich.com |

Research Findings on Synthesis

The synthesis of this compound and related structures is a topic of interest in process chemistry. One patented method describes the preparation of N-cyclopropyl-4-fluoroanilines as intermediates for quinolone antibiotics. google.comgoogleapis.com This process involves the selective reaction of a difluoronitrobenzene derivative with cyclopropylamine (B47189). googleapis.com Another approach to synthesizing related haloaniline derivatives involves protecting the amino group of a 2-haloaniline before performing an alkylation reaction, which can proceed under milder conditions. google.com Specifically, the synthesis of Cabozantinib, a tyrosine kinase inhibitor, has involved coupling 4-fluoroaniline (B128567) with a cyclopropane-1,1-dicarboxylic acid derivative, highlighting the role of fluorinated anilines in constructing complex drug molecules. thieme-connect.com These synthetic strategies underscore the compound's role as a key intermediate that enables the assembly of more elaborate chemical structures.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-cyclopropyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYUOTZNRAIMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602484 | |

| Record name | 4-Cyclopropyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893739-89-4 | |

| Record name | 4-Cyclopropyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyclopropyl 2 Fluoroaniline and Its Analogues

Strategies for the Introduction of the Cyclopropyl (B3062369) Group onto Fluoroaniline (B8554772) Scaffolds

The primary approaches for synthesizing 4-cyclopropyl-2-fluoroaniline and its derivatives involve either attaching a cyclopropylamine (B47189) to an existing aromatic ring or forming the cyclopropyl ring on a pre-functionalized aniline (B41778) precursor.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a key strategy for forming the crucial carbon-nitrogen bond between the cyclopropyl moiety and the fluoroaniline core. This approach typically begins with a highly electrophilic aromatic ring, often activated by electron-withdrawing groups like a nitro group.

Reaction of Halogenated Nitrobenzene (B124822) Precursors with Cyclopropylamine

A common and effective method involves the reaction of a poly-halogenated nitrobenzene with cyclopropylamine. The nitro group activates the benzene (B151609) ring, making it susceptible to nucleophilic attack. In this process, cyclopropylamine acts as the nucleophile, displacing one of the halogen atoms on the aromatic ring. googleapis.com

A specific example is the synthesis of an N-cyclopropyl-nitroaniline intermediate starting from 4-chloro-2,5-difluoronitrobenzene. The reaction is typically conducted in a polar aprotic solvent, such as dimethylsulfoxide (DMSO), which facilitates the substitution process. By carefully controlling the temperature, cyclopropylamine can be added to the solution of the halogenated nitrobenzene. googleapis.com The subsequent step in the synthesis involves the reduction of the nitro group to an amine, yielding the final aniline product.

| Reactant | Reagent | Solvent | Temperature | Intermediate Product |

| 4-chloro-2,5-difluoronitrobenzene | Cyclopropylamine, Sodium Carbonate | Dimethylsulfoxide (DMSO) | 15-30°C | N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline |

Selective Displacement Reactions

The success of the nucleophilic substitution approach often hinges on the selective displacement of a specific halogen atom. In precursors like 4-chloro-2,5-difluoronitrobenzene, the fluorine atom at the 2-position (ortho to the nitro group) is preferentially substituted by cyclopropylamine over the chlorine atom at the 4-position or the fluorine atom at the 5-position. googleapis.com

This selectivity is governed by the principles of SNAr reactions, where the rate of reaction is highly dependent on the electron-withdrawing power of the activating group and its position relative to the leaving group. The nitro group strongly activates the ortho and para positions. Consequently, the fluorine atom at the 2-position is more readily displaced than other halogens on the ring, leading to the formation of N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline as the major product. googleapis.com

Cyclopropanation Reactions

An alternative strategy involves the formation of the cyclopropyl ring itself on a molecule that already contains the fluoroaniline or a related scaffold. These methods often involve carbene or carbenoid intermediates.

One-Pot Diazotization and Cyclopropanation Techniques

While not as commonly documented for this compound itself, one-pot reactions involving diazotization are a powerful tool in organic synthesis. In a general sense, an aniline derivative can be converted into a diazonium salt. This intermediate can then participate in a variety of reactions. For instance, in Heck-Matsuda reactions, anilines can be converted in-situ to their corresponding diazonium species, which then undergo palladium-catalyzed arylation with alkenes. thieme-connect.de A conceptual extension to cyclopropanation would involve the reaction of the diazonium salt with an appropriate alkene in the presence of a catalyst to form the cyclopropane (B1198618) ring, though this specific one-pot sequence for fluoroanilines is less established.

Fluoroiodocarbene Trapping with Alkenes for Fluorocyclopropane Formation

The synthesis of analogues, such as those containing a fluorinated cyclopropyl group, can be achieved through carbene chemistry. One such method is the generation of aryl fluorocarbenes from aryl fluorodiazirines through photochemical induction. rsc.org

This process involves creating a highly reactive aryl fluorocarbene intermediate, which is then "trapped" by an alkene present in the reaction mixture. The carbene adds across the double bond of the alkene in a [2+1] cycloaddition reaction to form a stable 3-fluoro-3-aryl-cyclopropane ring. rsc.org This technique allows for the synthesis of fluoroaniline analogues where the cyclopropyl group itself is substituted with a fluorine atom, offering a route to a diverse range of related structures. rsc.org

Alkylation Reactions

Alkylation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. In the context of synthesizing derivatives of aniline, these reactions present unique challenges and require specialized strategies to achieve the desired regioselectivity and avoid unwanted side reactions.

Friedel-Crafts Alkylation Considerations for Aniline Derivatives

The Friedel-Crafts alkylation, a classic method for attaching alkyl groups to aromatic rings, faces significant limitations when applied to aniline and its derivatives. pearson.comchegg.com The primary issue stems from the basic nature of the amino group (-NH2). This group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., aluminum chloride, AlCl3) required for the reaction. chemistrysteps.comquora.com

This acid-base reaction forms a complex where the nitrogen atom acquires a positive charge. chemistrysteps.comquora.com The resulting positively charged group is strongly deactivating, pulling electron density away from the aromatic ring and rendering it unreactive towards the electrophilic attack necessary for the Friedel-Crafts reaction to proceed. chemistrysteps.comamazonaws.com Consequently, aniline itself does not undergo Friedel-Crafts alkylation or acylation. quora.com

To overcome this limitation, a common strategy is to protect the amino group. This is typically achieved by converting the amine into an amide through acylation, for instance, using acetic anhydride. The resulting amide is still an ortho-, para- director but is less activating than the free amine and, crucially, is more compatible with Lewis acids. masterorganicchemistry.com After the alkylation step, the protecting acetyl group can be removed by hydrolysis to regenerate the amino group.

Other limitations of Friedel-Crafts alkylation include the potential for carbocation rearrangements, which can lead to a mixture of products, and the fact that the introduction of an alkyl group activates the ring, making it susceptible to over-alkylation. chegg.comchemistrysteps.com

Regioselective Alkylation Strategies

Achieving specific placement of alkyl groups on the aniline ring, or regioselectivity, often requires methods more sophisticated than the traditional Friedel-Crafts reaction. Modern synthetic chemistry has developed several strategies to control the position of alkylation.

One major area of development is the use of directing groups. These are moieties that are temporarily attached to the aniline, often at the nitrogen atom, and guide the alkylating agent to a specific position, typically the ortho-position. For example, a pyrimidine (B1678525) auxiliary has been used to direct the para-selective C-H alkylation of aniline derivatives. researchgate.net Similarly, various directing groups can facilitate ortho-alkenylation and ortho-alkylation with high selectivity. researchgate.net

Catalyst-controlled reactions have also emerged as a powerful tool. Different transition metal catalysts can promote alkylation at specific sites.

Ruthenium: A ruthenium catalyst can facilitate a para-selective C-H alkylation through an N-H activated cyclometalate intermediate. researchgate.net

Cobalt: A base/Co/indeno-pybox ligand system has been shown to promote highly efficient enantioselective para-C–H alkylation of aniline derivatives. acs.org

Nickel: Nickel catalysts with a vicinal diamine ligand have been used for the C−H alkylation of aniline derivatives with both primary and secondary alkyl halides. researchgate.net

Rhodium: Rhodium(III) catalysts can be used for the regioselective alkylation of arenes using cyclopropanols as the alkylating agent via C-H activation. researchgate.net

For N-alkylation, where the alkyl group is attached to the nitrogen atom, heterogeneous catalysts offer advantages such as easy recovery and reuse. Zeolites with specific pore sizes have been used for the selective N-alkylation of anilines with lower alkanols at high temperatures. google.com Another method involves the palladium on charcoal (Pd/C) catalyzed reaction of anilines with primary amines, which proceeds through the oxidation of the primary amine to an imine followed by addition of the aniline. organic-chemistry.org

Fluorine Introduction Methods within Cyclopropyl-Aniline Frameworks

Introducing fluorine into an aromatic system requires specialized reagents and techniques due to the high reactivity of elemental fluorine and the strength of the resulting carbon-fluorine bond.

Electrochemical Reductive Fluorination Protocols

Electrochemical fluorination (ECF) is a method used to prepare organofluorine compounds by electrolysis in a fluoride-containing medium. wikipedia.org This technique can be a powerful way to introduce fluorine atoms into organic molecules. rsc.org

Several ECF processes have been developed:

Simons Process: This method involves the electrolysis of an organic compound dissolved in hydrogen fluoride (B91410). A potential of 5-6 V is applied, and the reaction (R3C–H + HF → R3C–F + H2) occurs at a nickel-plated anode. wikipedia.org

Phillips Petroleum Process (CAVE): This process uses porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF2). The organic compound is passed through the porous anode, where hydrogen atoms are exchanged for fluorine. wikipedia.org

ECF in Organic Media: Fluorination can also be carried out in organic solvents like acetonitrile, using organic salts of fluoride such as (C2H5)3N:3HF as the fluoride source. This approach has been used to convert benzene into fluorobenzene. wikipedia.org

Recent advancements in flow electrochemistry offer a safer and more scalable approach to fluorination. rsc.org These methods can generate reactive fluorinating agents in situ, which are then immediately used in downstream reactions, minimizing the handling of hazardous materials like hydrofluoric acid. rsc.org While direct electrochemical reductive fluorination of an aniline framework is complex, related transformations, such as the electrochemical mono-deuterodefluorination of trifluoromethyl aromatic compounds, have been achieved, demonstrating the potential of electrochemical methods in modifying fluorinated groups. chinesechemsoc.org

Deoxyfluorination of Cyclopropanols

A common strategy for introducing a fluorine atom is through the deoxyfluorination of an alcohol, where a hydroxyl (-OH) group is replaced by a fluorine atom. This is particularly relevant for synthesizing compounds like this compound, where a hydroxyl group on a precursor cyclopropyl ring could be converted to a fluorine atom.

A variety of reagents have been developed for this transformation, each with its own advantages and limitations.

| Reagent Class | Examples | Characteristics |

| Aminosulfuranes | Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor | Widely used but can be thermally unstable and prone to causing elimination side reactions. cas.cnsigmaaldrich.com |

| Sulfonyl Fluorides | Perfluoro-1-butanesulfonyl fluoride (PBSF), 2-Pyridinesulfonyl fluoride (PyFluor) | PyFluor offers improved safety, thermal stability, and chemoselectivity with fewer elimination byproducts compared to DAST. sigmaaldrich.com |

| Fluoroiminium Salts | XtalFluor, Fluolead | Crystalline solids that can offer improved handling and stability. cas.cn |

| Carbon-Based Reagents | 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors) | A newer class of reagents with an all-carbon scaffold. Their reactivity can be tuned by changing the electronic nature of the aryl substituents, allowing for efficient fluorination of various alcohols. researchgate.netrepec.orgresearchgate.net |

The choice of reagent often depends on the specific substrate and the desired reaction conditions. For instance, CpFluors have shown sensitivity to the electronic nature of the alcohol, allowing for selective fluorination at more electron-rich positions in diols. repec.orgresearchgate.net PyFluor is noted for its tolerance of basic functional groups and its superior safety profile, making it suitable for larger-scale preparations. sigmaaldrich.com

Nitro Group Reduction to Amino Functionality

The reduction of a nitro group (-NO2) to a primary amino group (-NH2) is a fundamental and widely used transformation in the synthesis of anilines. acs.org This step is often the final stage in a synthetic sequence, converting a nitroaromatic precursor into the desired aniline derivative. A variety of methods are available for this reduction, offering different levels of chemoselectivity and compatibility with other functional groups. masterorganicchemistry.com

Common Methods for Nitro Group Reduction

| Method | Reagents and Conditions | Advantages and Considerations |

| Catalytic Hydrogenation | H2 gas with a metal catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), Raney Nickel). commonorganicchemistry.comwikipedia.org | Often the method of choice due to high efficiency and clean reaction profiles. commonorganicchemistry.com Raney Nickel is useful when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com Can also reduce other functional groups like alkenes or alkynes. |

| Metal/Acid Reduction | Metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.commdpi.com | A classic and robust method. The use of tin(II) chloride (SnCl2) or zinc can provide a milder reduction that is tolerant of other reducible groups. commonorganicchemistry.com |

| Transfer Hydrogenation | A hydrogen donor (e.g., ammonium (B1175870) formate, formic acid, hydrazine) with a catalyst like Pd/C. | Avoids the need for high-pressure hydrogen gas, making it more convenient for laboratory scale. |

| Other Metal Reagents | Samarium diiodide can also be used for the reduction of nitro compounds. wikipedia.org | Provides an alternative under specific conditions. |

The selection of the appropriate reduction method is crucial to ensure the survival of other functional groups within the molecule, such as the cyclopropyl ring and the fluorine atom in the target compound. acs.org For instance, catalytic hydrogenation is highly effective but might also reduce other unsaturated bonds if present. commonorganicchemistry.com Conversely, metal/acid combinations like SnCl2/HCl are often more chemoselective, preserving other sensitive functionalities. commonorganicchemistry.com

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines due to its high efficiency and clean reaction profiles. documentsdelivered.com In the context of synthesizing this compound, this method would involve the reduction of 1-cyclopropyl-3-fluoro-4-nitrobenzene using hydrogen gas in the presence of a metal catalyst. Commonly used catalysts for such transformations include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. documentsdelivered.comdntb.gov.ua

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature can be optimized to achieve a high yield and selectivity. While specific experimental data for the catalytic hydrogenation of 1-cyclopropyl-3-fluoro-4-nitrobenzene is not extensively detailed in publicly available literature, the general principles of nitroarene reduction suggest that this would be a viable and efficient method. researchgate.net A potential challenge could be the partial reduction of the cyclopropyl ring under harsh conditions, although this is generally not an issue with standard catalytic hydrogenation protocols for nitro group reduction.

Chemical Reductants (e.g., Sodium Dithionite (B78146), Iron/NH4Cl)

Chemical reductants offer an alternative to catalytic hydrogenation and are often preferred for their operational simplicity and cost-effectiveness.

Iron/NH₄Cl: The use of iron metal in the presence of an acid, such as hydrochloric acid or acetic acid, is a classical and robust method for nitro group reduction, known as the Béchamp reduction. researchgate.netyoutube.com A milder and more common variation of this method employs iron powder in the presence of ammonium chloride (NH₄Cl) in a solvent mixture, typically ethanol/water or methanol/water. researchgate.netbohrium.comreddit.com This system is effective for the reduction of a wide range of nitroarenes and is known for its high functional group tolerance. sciencemadness.org The reaction proceeds via single electron transfer from the iron metal. researchgate.net The mildly acidic conditions generated by the hydrolysis of ammonium chloride facilitate the reduction process. researchgate.net This method is particularly advantageous for its low cost and environmental friendliness.

| Reductant | Typical Conditions | Advantages | Potential Considerations |

| **Catalytic Hydrogenation (e.g., Pd/C, H₂) ** | Ethanol or Methanol, H₂ atmosphere | High yield, clean reaction | Requires specialized equipment for handling hydrogen gas |

| Sodium Dithionite (Na₂S₂O₄) | Biphasic solvent system (e.g., organic/water) | Inexpensive, mild conditions | May require phase-transfer catalyst for improved efficiency |

| Iron/Ammonium Chloride (Fe/NH₄Cl) | Ethanol/Water or Methanol/Water, reflux | Low cost, high functional group tolerance | Heterogeneous reaction, requires filtration to remove iron salts |

Derivatization from Related Precursors

An alternative synthetic strategy involves the introduction of the cyclopropyl group onto a pre-existing aniline framework. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.

Conversion of 4-Bromo-2-fluoroaniline (B1266173)

A highly effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-fluoroaniline and a cyclopropylboron reagent. nih.gov This palladium-catalyzed reaction forms a new carbon-carbon bond between the aromatic ring and the cyclopropyl group.

The most common coupling partners are cyclopropylboronic acid or its corresponding trifluoroborate salt, potassium cyclopropyltrifluoroborate (B8364958). organic-chemistry.orgnih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] combined with a suitable phosphine (B1218219) ligand, and a base. nih.govbeilstein-journals.orgmdpi.com

A general procedure involves reacting 4-bromo-2-fluoroaniline with cyclopropylboronic acid in a solvent system like toluene/water or dioxane/water, with a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a palladium catalyst. nih.govbeilstein-journals.org The use of potassium cyclopropyltrifluoroborate is also well-documented and offers advantages in terms of stability and ease of handling. nih.govnih.govresearchgate.net

| Catalyst System | Base | Solvent | Key Features |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Classical and widely used system. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | Highly efficient for challenging couplings. nih.gov |

| Pd(dppf)Cl₂ | Cs₂CO₃ | DME | Effective for heteroaryl couplings, may be applicable here. researchgate.net |

Synthetic Route Optimization and Yield Enhancement

Optimizing the synthetic route to this compound is crucial for improving efficiency and reducing costs, particularly for large-scale production. For the Suzuki-Miyaura coupling route, several factors can be fine-tuned to enhance the yield.

The choice of the palladium catalyst and ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ are effective, more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos or XPhos, can significantly improve reaction rates and yields, especially for hindered substrates. rsc.orgnih.gov The selection of the base is also critical, with inorganic bases like potassium carbonate, cesium carbonate, and potassium phosphate (B84403) being commonly used. The solvent system, often a mixture of an organic solvent and water, plays a crucial role in facilitating the reaction by ensuring the solubility of both the organic and inorganic reagents. beilstein-journals.org Reaction temperature and time are also key parameters that need to be optimized to ensure complete conversion while minimizing the formation of byproducts.

For the reduction of the nitro precursor, optimization would involve screening different catalysts and their loadings for catalytic hydrogenation, or varying the stoichiometry of the chemical reductants and reaction conditions to maximize the yield and purity of the final product.

Isolation and Purification Techniques of Intermediates and Final Product

The isolation and purification of this compound and its intermediates are critical steps to obtain a product of high purity.

Following the Suzuki-Miyaura coupling, a typical work-up procedure involves quenching the reaction, followed by extraction with an organic solvent. The organic layer is then washed to remove inorganic salts and the base. The crude product obtained after solvent evaporation is often purified by flash column chromatography on silica (B1680970) gel. nih.govorgsyn.org The choice of eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate, is crucial for achieving good separation of the desired product from any unreacted starting materials, byproducts, and catalyst residues. orgsyn.org

For the product obtained from the reduction of the nitro compound, the work-up usually involves filtering off the catalyst or the inorganic byproducts (in the case of Fe/NH₄Cl reduction). The filtrate is then concentrated, and the residue is purified.

Crystallization is another effective purification technique. If this compound is a solid, it can be recrystallized from a suitable solvent or solvent mixture to obtain a highly pure crystalline product. A patent for N-cyclopropyl-4-fluoroaniline derivatives mentions recrystallization from n-hexane. googleapis.com The isolation of intermediates, such as the product of the Suzuki coupling before the final deprotection step (if any), would follow similar principles of extraction, chromatography, and crystallization. The separation of isomers, if formed, can be challenging and may require specialized chromatographic techniques. organic-chemistry.orgresearchgate.netreddit.com

Chemical Reactivity and Transformation Studies of 4 Cyclopropyl 2 Fluoroaniline

Reactions of the Amine Functionality

The lone pair of electrons on the nitrogen atom makes the amine group a primary site for nucleophilic and basic reactivity.

The primary amine group of 4-Cyclopropyl-2-fluoroaniline readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction converts the amine into a more stable and less reactive amide. A common example is the acetylation with acetic anhydride, often catalyzed by a strong acid, to form N-(4-cyclopropyl-2-fluorophenyl)acetamide. googleapis.com This transformation is significant as the resulting acetamide group is a moderately activating, ortho, para-directing group for subsequent electrophilic aromatic substitution, and it serves as a protecting group for the amine.

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| This compound | Acetic anhydride ((CH₃CO)₂O), catalytic H₂SO₄ | N-(4-cyclopropyl-2-fluorophenyl)acetamide |

| This compound | Acetyl chloride (CH₃COCl), pyridine | N-(4-cyclopropyl-2-fluorophenyl)acetamide |

Treatment of this compound with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5 °C) leads to the formation of a diazonium salt. This process, known as diazotization, creates a highly versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles. For instance, the deamination of aniline (B41778) derivatives can be achieved by diazotization followed by reduction with agents like hypophosphorous acid (H₃PO₂), replacing the amine group with a hydrogen atom. googleapis.com Other common transformations include the Sandmeyer reaction to introduce halides (Cl, Br) or the Schiemann reaction for fluorine substitution.

| Starting Material | Reagents/Conditions | Major Product Type | Example Product from this compound |

|---|---|---|---|

| Aryl Amine | 1. NaNO₂, HCl (0-5 °C) 2. H₃PO₂ | Deamination (Amine to Hydrogen) | 1-Cyclopropyl-3-fluorobenzene |

| Aryl Amine | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, heat | Hydroxylation (Amine to Hydroxyl) | 4-Cyclopropyl-2-fluorophenol |

| Aryl Amine | 1. NaNO₂, HBr (0-5 °C) 2. CuBr | Bromination (Sandmeyer Reaction) | 1-Bromo-4-cyclopropyl-2-fluorobenzene |

As a primary amine, this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions, typically carried out under conditions that facilitate the removal of water, result in the formation of an imine (or Schiff base). This transformation involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by dehydration. The resulting C=N double bond of the imine can be further reduced to a secondary amine if desired.

Reactions Involving the Fluoroaryl Moiety

The reactivity of the aromatic ring is influenced by the electronic effects of the amine, fluorine, and cyclopropyl (B3062369) substituents.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. nih.gov For this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. youtube.combeilstein-journals.org Among the halogens, fluorine is often the best leaving group for SNAr because its high electronegativity strongly polarizes the carbon-fluorine bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. youtube.com

In the case of this compound, the ring is substituted with electron-donating (amine, cyclopropyl) and weakly electron-withdrawing (fluoro) groups. The absence of a strong activating group like a nitro group ortho or para to the fluorine atom means that SNAr reactions at the fluorine position are generally unfavorable under standard conditions. However, if the molecule were modified, for example, by nitration at the C3 or C5 position, the resulting nitro-substituted compound would become significantly more susceptible to SNAr at the C2 (fluorine) position.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of EAS on this compound is determined by the combined directing effects of the substituents present.

Amine (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions.

Cyclopropyl (-c-C₃H₅): An activating group that also directs ortho and para.

Fluorine (-F): A deactivating group (due to induction) but is ortho and para-directing (due to resonance).

The positions on the ring available for substitution are C3, C5, and C6. The directing influences are as follows:

The amine group at C1 directs towards C6 (ortho) and C3 (para).

The fluorine atom at C2 directs towards C3 (ortho) and C5 (para).

The cyclopropyl group at C4 directs towards C3 and C5 (both ortho).

All three substituents direct towards positions 3 and 5. The amine group is the most powerful activating group and its influence will largely control the regioselectivity. Substitution is therefore strongly favored at the positions ortho and para to the amine. Considering the combined directing effects, the most likely positions for electrophilic attack are C3 and C5, as they are favored by multiple groups. Steric hindrance between the larger cyclopropyl group and the fluorine atom might influence the relative yields, potentially favoring substitution at the C5 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂ in acetic acid). youtube.comyoutube.com

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Cyclopropyl-2-fluoro-5-nitroaniline and/or 4-Cyclopropyl-2-fluoro-3-nitroaniline |

| Bromination | Br₂, CH₃COOH | 5-Bromo-4-cyclopropyl-2-fluoroaniline and/or 3-Bromo-4-cyclopropyl-2-fluoroaniline |

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Halogenation (e.g., Bromination, Chlorination)

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating amino and cyclopropyl groups. However, the fluorine atom is a deactivating group. The regioselectivity of halogenation is directed by these substituents. Generally, direct halogenation of anilines can be challenging to control, often leading to multiple substitutions due to the strong activating nature of the amino group.

Bromination: The bromination of anilines can be achieved using various reagents. For substrates similar to this compound, high regioselectivity can be obtained. The bromination of 2-fluoroaniline (B146934), for instance, has been shown to yield 4-bromo-2-fluoroaniline (B1266173) in high yields. youtube.com This suggests that the position para to the amino group and meta to the fluorine is highly favored for substitution.

Common brominating agents and conditions include:

N-Bromoamides or N-Bromoimides: Reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (dibromantin) are effective. Using dimethylformamide (DMF) as a solvent has been reported to provide unexpectedly high yields and selectivity for the 4-position in the bromination of 2-fluoroaniline. youtube.com

Copper(II) Bromide: A direct bromination of unprotected anilines can be achieved with high yield and regioselectivity using CuBr₂ in an ionic liquid such as 1-hexyl-3-methylimidazolium bromide. This method generally results in para-bromination and proceeds at room temperature. researchgate.net

| Reagent | Solvent/Conditions | Key Outcome | Reference |

|---|---|---|---|

| N-Bromoimides (e.g., Dibromantin) | Dimethylformamide (DMF) | High yield and high selectivity for the 4-position. | youtube.com |

| Copper(II) Bromide (CuBr₂) | Ionic Liquid, Room Temperature | High yield and regioselectivity for para-bromination. | researchgate.net |

Chlorination: Similar to bromination, the chlorination of the aniline ring is highly influenced by the directing effects of the existing substituents.

Sulfuryl Chloride (SO₂Cl₂): This is a common reagent for the chlorination of aromatic compounds. chemrxiv.org The reaction of anilines with sulfuryl chloride can be regioselectively controlled. For example, using a secondary amine as an organocatalyst can promote ortho-chlorination. nih.gov Without such specific catalysts, the substitution pattern will be dictated by the electronic and steric environment of the aniline ring.

Copper(II) Chloride: In a parallel to the bromination method, CuCl₂ in an ionic liquid (1-hexyl-3-methylimidazolium chloride) can be used for the direct para-chlorination of unprotected anilines under mild conditions (40 °C). researchgate.net For 2-fluoroaniline, this method resulted in an 88% isolated yield of the 4-chloro product. researchgate.net

| Reagent | Solvent/Conditions | Key Outcome | Reference |

|---|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Various, can be controlled with catalysts. | Effective chlorinating agent for anilines. | chemrxiv.orgnih.gov |

| Copper(II) Chloride (CuCl₂) | Ionic Liquid, 40 °C | High yield (88% for 2-fluoroaniline) and regioselectivity for para-chlorination. | researchgate.net |

Transformations of the Cyclopropyl Group

The cyclopropyl group is a strained three-membered ring that can undergo unique chemical transformations, primarily involving the cleavage of its C-C bonds.

The cyclopropyl ring in aryl cyclopropanes can be opened under oxidative or acidic conditions, driven by the release of approximately 28 kcal/mol of ring-strain energy. nih.gov

Oxidative Ring-Opening: N-cyclopropylanilines are known to undergo a spontaneous and irreversible ring-opening of the cyclopropyl group following an initial single-electron transfer (SET) oxidation. nih.govnih.gov This process begins with the oxidation of the aniline nitrogen to form a radical cation. This intermediate then rapidly rearranges, cleaving a C-C bond of the cyclopropyl ring to form a more stable, delocalized distonic radical cation. nih.gov This reactive intermediate can then engage in further reactions, such as with molecular oxygen. nih.gov This reactivity makes N-cyclopropylanilines useful as probes for single-electron oxidation processes. nih.govnih.gov

Acid-Catalyzed Ring-Opening: Aryl cyclopropanes can undergo ring-opening reactions in the presence of strong Brønsted acids, such as triflic acid (CF₃SO₃H). youtube.com For instance, reacting trans-2-phenylcyclopropylamine with benzene in the presence of a superacid leads to regioselective protonation and cleavage of the distal (C₂-C₃) bond of the cyclopropane (B1198618) ring. This forms a dicationic intermediate that then participates in a Friedel-Crafts reaction with benzene. The regioselectivity of the ring-opening can be influenced by the specific substrate and reaction conditions.

While ring-opening is a common transformation, it is also possible to functionalize the C-H bonds of the cyclopropyl ring without cleaving it. This typically requires transition metal catalysis.

Palladium-Catalyzed C–H Activation: Recent advances have demonstrated the enantioselective C–H activation of cyclopropanes using Pd(II) catalysts. These methods often employ directing groups to control the regioselectivity of the functionalization. For example, using mono-N-protected amino acid ligands, it is possible to achieve enantioselective cross-coupling between a cyclopropyl C-H bond and various organoboron reagents. This provides a route to synthesize enantioenriched cis-substituted cyclopropanes. Substitution of the aryl ring on a cyclopropylarene with electron-withdrawing groups can help suppress competitive C-H functionalization on the aromatic ring. Tertiary alkylamine groups have also been used to direct the γ-C–H arylation of aminomethyl-cyclopropanes.

Oxidation and Reduction Potentials of the Compound

The electrochemical properties of this compound, particularly its oxidation potential, are influenced by the electronic nature of its substituents. The aniline moiety is the primary site of oxidation.

Oxidation Potential: Anilines are susceptible to single-electron oxidation by excited triplet-state photosensitizers. nih.gov The oxidation potential of the parent N-cyclopropylaniline (CPA) is approximately 1.0 V vs. NHE. nih.gov The substituents on the aromatic ring modulate this potential.

Electron-donating groups (EDGs) , such as methoxy (-OCH₃), lower the oxidation potential, making the compound easier to oxidize. For example, 2-methoxy-CPA has an estimated oxidation potential of ~0.9 V. nih.gov The cyclopropyl group at the 4-position also acts as an electron-donating group, which would contribute to lowering the oxidation potential compared to an unsubstituted aniline.

Electron-withdrawing groups (EWGs) , such as chloro (-Cl) or fluoro (-F), raise the oxidation potential, making the compound more difficult to oxidize. nih.gov For instance, 3-chloro-CPA has an estimated oxidation potential of ~1.2 V. nih.gov

| Compound | Substituent Effect | Approximate Oxidation Potential (V vs. NHE) | Reference |

|---|---|---|---|

| N-Cyclopropylaniline (CPA) | Reference Compound | 1.0 | nih.gov |

| 2-Methoxy-N-cyclopropylaniline | Strong EDG | ~0.9 | nih.gov |

| 3-Chloro-N-cyclopropylaniline | EWG | ~1.2 | nih.gov |

| This compound | EDG (Cyclopropyl) and EWG (Fluoro) | Not experimentally determined, but influenced by both groups. |

Catalyzed Reactions

The participation of anilines in reactions catalyzed by strong Lewis acids, such as the Friedel-Crafts acylation or alkylation, is notoriously problematic. The basic lone pair of electrons on the amino group readily coordinates with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a complex that deactivates the aromatic ring towards electrophilic attack and prevents the catalyst from activating the electrophile.

To overcome this limitation, the amino group must be protected, typically through acylation to form an anilide (e.g., an acetanilide). This protection strategy has two main benefits:

It reduces the basicity of the nitrogen, preventing its complexation with the Lewis acid catalyst.

The resulting acylamino group is still an ortho-, para-director, allowing for controlled electrophilic substitution on the aromatic ring.

Once the desired Lewis acid-catalyzed reaction is complete, the protecting acyl group can be removed by hydrolysis to regenerate the free amino group.

A specific method for the catalytic Friedel-Crafts acylation of anilides has been developed using tri(perfluoroalkanesulfonate) compounds of elements from groups 3-5 and 13-15 (e.g., Scandium or Bismuth triflates) as catalysts. This approach allows for the efficient synthesis of ketoaniline derivatives from protected anilides in high yields.

Transition Metal Catalysis (e.g., Palladium-Catalyzed C-N Bond Formation)

The palladium-catalyzed carbon-nitrogen (C-N) bond formation, particularly the Buchwald-Hartwig amination, stands as a pivotal transformation in modern organic synthesis. This reaction enables the coupling of amines with aryl halides or pseudohalides, providing a versatile route to arylamines. For a substrate such as this compound, these methods are instrumental in its incorporation into more complex molecular architectures, which are often of interest in medicinal and materials chemistry.

Detailed research findings, primarily documented in patent literature, demonstrate the successful application of Buchwald-Hartwig amination protocols using this compound as the amine coupling partner. These reactions are characterized by the careful selection of a palladium precursor, a phosphine (B1218219) ligand, a base, and an appropriate solvent system to achieve high yields and reaction efficiency.

A specific example of a palladium-catalyzed C-N bond formation involving this compound is its reaction with an aryl halide. In one such documented procedure, the reaction was carried out using a combination of a palladium catalyst, a specific phosphine ligand, and a phosphate (B84403) base in an aromatic hydrocarbon solvent. The mixture was degassed and heated to ensure the reaction proceeded to completion.

The general conditions for such transformations are summarized in the interactive data table below, showcasing typical components used in the palladium-catalyzed amination of this compound.

Table 1: Reaction Conditions for Palladium-Catalyzed C-N Bond Formation

| Component | Example Reagents | Role in Reaction |

| Palladium Precursor | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Source of the catalytically active Pd(0) species. |

| Phosphine Ligand | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | Stabilizes the palladium center, facilitates oxidative addition and reductive elimination. |

| Base | Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃) | Activates the amine for nucleophilic attack. |

| Solvent | Toluene, Dioxane | Provides a medium for the reaction to occur. |

| Temperature | Typically elevated, e.g., 80-100 °C | Increases reaction rate. |

The choice of ligand is critical to the success of the coupling reaction. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, and subsequent reductive elimination from the palladium center to form the desired C-N bond and regenerate the catalyst. Similarly, the selection of a suitable base is crucial; it must be strong enough to deprotonate the aniline but not so strong as to cause unwanted side reactions.

Formation of Salts (e.g., Hydrochloride)

Anilines, including this compound, are basic compounds due to the lone pair of electrons on the nitrogen atom. This basicity allows them to react with acids to form the corresponding ammonium (B1175870) salts. The formation of a hydrochloride salt is a common and straightforward acid-base reaction, often employed for the purification, isolation, and handling of amine compounds. The resulting salt typically exhibits increased stability and water solubility compared to the free base.

The preparation of this compound hydrochloride is achieved by reacting the aniline with hydrochloric acid. This can be accomplished by treating a solution of this compound in an organic solvent with a solution of hydrogen chloride (either as a gas dissolved in a solvent or as an aqueous solution). The anilinium chloride salt then precipitates from the solution and can be isolated by filtration.

A general procedure for the formation of an aniline hydrochloride salt involves dissolving the aniline in a suitable solvent, followed by the slow addition of concentrated hydrochloric acid. The mixture is then processed to isolate the salt, which may involve evaporation of the solvent or filtration of the precipitated solid. The resulting salt can then be dried. In some synthetic procedures, the formation of the hydrochloride salt is used as a method to separate the desired amine from non-basic impurities during a reaction workup.

Table 2: General Procedure for Hydrochloride Salt Formation

| Step | Description |

| 1. Dissolution | This compound is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol). |

| 2. Acidification | A solution of hydrochloric acid (e.g., HCl in ether, or concentrated aqueous HCl) is added to the aniline solution. |

| 3. Precipitation | The this compound hydrochloride salt precipitates out of the solution. |

| 4. Isolation | The solid salt is collected by filtration. |

| 5. Drying | The isolated salt is dried, often under vacuum, to remove any residual solvent. |

The resulting this compound hydrochloride is a stable, crystalline solid that can be stored for extended periods. The formation of the salt is a reversible process; the free aniline base can be regenerated by treatment with a base, such as sodium hydroxide or sodium bicarbonate.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

4-Cyclopropyl-2-fluoroaniline serves as a pivotal building block for synthesizing intricate molecular frameworks. The amine functionality provides a reactive handle for a multitude of transformations, including acylation, alkylation, and condensation reactions, while the cyclopropyl (B3062369) and fluoro substituents are crucial for modulating the electronic properties, conformation, and metabolic stability of the final products. These features are particularly exploited in the synthesis of heterocyclic compounds that are scaffolds for various therapeutic agents.

The strategic placement of reactive sites and modulating groups on the this compound ring allows for its efficient incorporation into diverse heterocyclic systems.

The this compound moiety is a cornerstone in the structure of many modern fluoroquinolone antibiotics. The cyclopropyl group at the N-1 position of the quinolone ring is known to be critical for potent antibacterial activity, particularly against gram-negative bacteria, by enhancing the inhibition of bacterial DNA gyrase. beilstein-journals.orgnih.gov The fluorine atom at the C-6 position (originating from the 2-fluoro position of the aniline) also significantly contributes to the antibacterial spectrum and potency.

A fundamental approach to constructing the quinolone core from an aniline (B41778) derivative is the Gould-Jacobs reaction. beilstein-journals.orgrsc.orgresearchgate.net In this multi-step sequence, this compound is first condensed with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. The resulting intermediate undergoes a thermally induced cyclization to form the quinolone ring system. Subsequent hydrolysis and decarboxylation yield the 6-fluoro-8-cyclopropyl-4-quinolone core, a key precursor to drugs like ciprofloxacin. sci-hub.selbp.worldchemistryviews.orgbohrium.com

Table 1: Representative Gould-Jacobs Synthesis of a Quinolone Core

| Step | Reactant 1 | Reactant 2 | Key Conditions | Intermediate/Product |

| 1. Condensation | This compound | Diethyl ethoxymethylenemalonate | Heat | Diethyl 2-((4-cyclopropyl-2-fluorophenylamino)methylene)malonate |

| 2. Cyclization | Intermediate from Step 1 | - | High Temperature (e.g., 250 °C) | Ethyl 8-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxylate |

| 3. Hydrolysis | Intermediate from Step 2 | NaOH(aq) | Heat | 8-Cyclopropyl-6-fluoro-4-hydroxyquinoline-3-carboxylic acid |

| 4. Decarboxylation | Intermediate from Step 3 | - | Heat | 8-Cyclopropyl-6-fluoroquinolin-4-ol |

This table outlines a generalized pathway. Specific reaction conditions and subsequent functionalization steps (e.g., addition of a piperazine (B1678402) ring at C-7) are required to synthesize specific antibiotics like ciprofloxacin.

Isoindol-1-one is a privileged heterocyclic scaffold found in numerous bioactive molecules and natural products. nih.gov The synthesis of N-substituted isoindolinones can be achieved through various transition metal-catalyzed methods. A plausible and efficient route involves the palladium-catalyzed carbonylative cyclization of an o-halobenzoate with a primary amine. nih.gov

In a hypothetical synthetic sequence, this compound can be reacted with an ortho-halo benzoyl chloride (e.g., 2-iodobenzoyl chloride) to form the corresponding benzamide. This intermediate can then undergo an intramolecular C-N bond formation, often catalyzed by a palladium or copper catalyst in a variation of the Buchwald-Hartwig amination, to yield the N-(4-cyclopropyl-2-fluorophenyl)isoindolin-1-one. This strategy provides a direct method for incorporating the specific aniline moiety into the isoindolinone core. chemistryviews.orgorganic-chemistry.orgsemanticscholar.org

Benzofuran (B130515) derivatives are prevalent in medicinal chemistry and exhibit a wide range of biological activities. organic-chemistry.orgnih.govjocpr.com The synthesis of substituted benzofurans often involves the construction of the furan (B31954) ring onto a phenol (B47542) derivative. While direct conversion from an aniline is less common, a reliable synthetic strategy involves the transformation of the aniline into a corresponding phenol.

This compound can be converted to 4-cyclopropyl-2-fluorophenol via the diazotization of the amine group with nitrous acid to form a diazonium salt, followed by hydrolysis (heating in aqueous acid). The resulting phenol is a key intermediate for numerous benzofuran syntheses. For example, the phenol can be O-alkylated with a propargyl halide, and the resulting aryl propargyl ether can undergo a transition metal-catalyzed cyclization to form the desired 2-methyl-5-cyclopropyl-7-fluorobenzofuran. researchgate.netresearchgate.net

1,2,3-Triazoles are a class of heterocycles that have found extensive application in medicinal chemistry and materials science, largely due to their straightforward synthesis via the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". researchgate.netscielo.br The synthesis of an aryl-substituted triazole frequently begins with the corresponding aniline.

Starting from this compound, the synthesis of a triazole hybrid can be initiated by converting the aniline to an aryl azide (B81097). This is typically achieved through a two-step diazotization-azidation process where the aniline is first treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is then reacted with an azide source, such as sodium azide, to yield 4-azido-1-cyclopropyl-3-fluorobenzene. researchgate.netscielo.br This aryl azide is a stable intermediate that can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst (the Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC) to regioselectively form the 1,4-disubstituted 1,2,3-triazole product. mdpi.comnih.gov

Alternatively, recent methodologies allow for the direct, copper-mediated synthesis of 1,2,3-triazoles from anilines and N-tosylhydrazones, bypassing the need to isolate the potentially hazardous aryl azide intermediate. sci-hub.senih.gov

Table 2: General Synthesis of a 1,2,3-Triazole Derivative via CuAAC

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Diazotization | This compound | NaNO₂, HCl(aq), 0-5 °C | 4-Cyclopropyl-2-fluorobenzenediazonium chloride |

| 2. Azidation | Diazonium salt from Step 1 | NaN₃ | 4-Azido-1-cyclopropyl-3-fluorobenzene |

| 3. Cycloaddition | Aryl azide from Step 2, Terminal Alkyne (R-C≡CH) | CuSO₄·5H₂O, Sodium Ascorbate | 1-(4-Cyclopropyl-2-fluorophenyl)-4-alkyl/aryl-1H-1,2,3-triazole |

Beyond the specific class of quinolone antibiotics, the quinoline (B57606) scaffold itself is a fundamental structure in medicinal chemistry. nih.gov Classic organic reactions provide reliable methods for synthesizing quinoline rings from anilines. The Conrad-Limpach synthesis, for instance, involves the condensation of an aniline with a β-ketoester. nih.govnih.govnsf.gov

When this compound is reacted with a β-ketoester, such as ethyl acetoacetate, under acidic or thermal conditions, it can lead to the formation of a substituted 4-hydroxyquinoline. The reaction proceeds through the formation of a β-aminoacrylate intermediate, which then undergoes thermal cyclization. The substituents on the final quinoline ring are determined by the structure of both the aniline and the β-ketoester, allowing for the synthesis of a diverse library of 8-cyclopropyl-6-fluoro-4-hydroxyquinoline analogs. nih.govresearchgate.net

Synthesis of Heterocyclic Compounds

Precursor in the Development of Catalytic Ligands

Aromatic anilines are foundational precursors for a wide array of ligands used in transition metal catalysis. While specific ligands derived from this compound are not extensively documented, its chemical structure makes it a suitable candidate for creating specialized ligands. Potential applications include the synthesis of:

N-Heterocyclic Carbene (NHC) Ligands: The aniline can be used to construct benzimidazole-based structures. Condensation with a suitable dicarbonyl compound, followed by cyclization and N-alkylation, would yield a benzimidazolium salt, which is the direct precursor to an NHC ligand. These ligands are widely used to stabilize and activate metal centers in catalysis.

Phosphine (B1218219) Ligands: Following its conversion to an aryl halide, the 4-cyclopropyl-2-fluorophenyl moiety can be incorporated into phosphine ligands. For instance, a palladium-catalyzed cross-coupling reaction with a secondary phosphine, such as diphenylphosphine, would yield a triarylphosphine ligand. The electronic properties of such a ligand would be finely tuned by the electron-withdrawing fluorine atom and the unique steric profile of the cyclopropyl group.

Intermediate in the Production of Dyes and Pigments

Aromatic amines are the cornerstone of the azo dye industry. The synthesis of azo dyes involves a two-step process: diazotization followed by azo coupling. This compound is a suitable substrate for this process.

Diazotization: The primary amino group of the aniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a weak electrophile.

Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, known as a coupling partner (e.g., a phenol, naphthol, or another aniline). This electrophilic aromatic substitution reaction forms an azo compound (-N=N-), which creates an extended conjugated system responsible for the molecule's color.

The specific substituents on this compound—the fluorine atom and the cyclopropyl group—would influence the resulting dye's final color, lightfastness, and solubility. While this specific aniline is not a common bulk chemical for dyes, related compounds like nitroanilines are known to be used in the production of dyes and pigments.

Structure Activity Relationship Sar and Computational Studies

Influence of Molecular Structure on Chemical Reactivity

The chemical behavior of 4-cyclopropyl-2-fluoroaniline is significantly influenced by the electronic and steric properties of its substituents: the cyclopropyl (B3062369) group at the 4-position, the fluorine atom at the 2-position, and the amino group at the 1-position of the benzene (B151609) ring.

The amino (-NH2) group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.

The cyclopropyl group at the 4-position (para to the amino group) is generally considered to be an electron-donating group, both through induction and its ability to participate in conjugation due to the "sp2-like" character of its C-C bonds. This electron-donating nature can enhance the electron density of the aromatic ring, potentially increasing its reactivity in electrophilic substitution reactions. In drug design, the cyclopropyl group is often utilized to improve potency, metabolic stability, and brain permeability nih.gov.

From a steric perspective, the ortho-fluoro substituent can cause some steric hindrance, potentially influencing the approach of reactants or the binding orientation within a biological target. The cyclopropyl group, while not excessively bulky, does have a specific three-dimensional structure that can impact molecular recognition.

A computational study on substituted anilines indicated that neutral anilines generally have pyramidalized nitrogen atoms, while their radical cations have planar nitrogen atoms, a change driven by the increased importance of nitrogen lone pair conjugation in the positively charged species umn.edu. The electronic properties of substituted anilines, such as their one-electron oxidation potentials, can be effectively computed using density functional theory umn.edu.

The metabolism of xenobiotics, such as this compound, is primarily carried out by cytochrome P450 (CYP) enzymes in the liver openanesthesia.org. These enzymes catalyze a variety of phase I reactions, including oxidation, reduction, and hydrolysis, to make the compounds more polar and easier to excrete wikipedia.org.

For aniline (B41778) derivatives, common metabolic pathways include N-acetylation and hydroxylation of the aromatic ring. The regioselectivity of these transformations is influenced by the existing substituents. The amino group can be acetylated to form an amide. The aromatic ring is susceptible to hydroxylation, and the positions of hydroxylation are directed by the substituents.

The presence of the fluorine atom can significantly influence the metabolic profile. Fluorine substitution can block metabolism at the site of fluorination and can alter the electronic properties of the molecule, thereby affecting the rates and sites of metabolism at other positions. While the carbon-fluorine bond is very strong, metabolic defluorination can occur in some cases.

Computational models have been developed to predict the regioselectivity of CYP-mediated metabolism nih.govnih.gov. These models often use quantum mechanical simulations to estimate the reactivity of potential sites of metabolism nih.gov. For substituted anilines, quantitative structure-metabolism relationship (QSMR) models have been developed to predict their metabolic fate, such as N-acetylation nih.gov.

Given the structure of this compound, potential sites of metabolic attack would include the amino group (N-acetylation or N-oxidation) and the aromatic ring (hydroxylation). The positions ortho and para to the activating amino group are electronically favored for hydroxylation. However, the 2-position is blocked by fluorine and the 4-position by the cyclopropyl group. Therefore, hydroxylation would be most likely to occur at the positions ortho to the cyclopropyl group (positions 3 and 5) or ortho to the amino group (position 6). The electronic effects of both the fluoro and cyclopropyl groups would ultimately determine the most favored site of hydroxylation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

While no specific QSAR models for this compound were found, the principles of QSAR can be applied to this compound and its derivatives. The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity (e.g., enzyme inhibition, receptor binding) is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges, dipole moment), and steric descriptors (e.g., molecular volume, surface area).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by using an external test set of compounds not used in the model development.

For aniline derivatives, QSAR studies have been successfully applied, for instance, in the development of kinase inhibitors nih.govsoton.ac.ukchalcogen.ro. In these studies, descriptors related to steric, electronic, and hydrophobic properties were found to be important for predicting the inhibitory activity nih.govchalcogen.ro.

In a hypothetical QSAR study of this compound derivatives, various physicochemical descriptors would be correlated with a measured biological endpoint. For example:

| Descriptor Category | Example Descriptors | Potential Impact on Biological Activity |

| Hydrophobicity | LogP, Molar Refractivity | Affects membrane permeability and binding to hydrophobic pockets in proteins. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Influences electrostatic interactions with the biological target and chemical reactivity. |

| Steric | Molecular Weight, Volume, Surface Area | Determines the fit of the molecule into the binding site of a protein. |

| Topological | Connectivity Indices, Shape Indices | Encodes information about the branching and shape of the molecule. |

For a series of kinase inhibitors based on the 4-anilino-quinazoline scaffold, it was found that steric and hydrophobic interactions are dominant in determining the activity nih.gov. Structure–activity relationship studies on this class of compounds have also revealed that electron-withdrawing, lipophilic substituents at the 3-position of the aniline are favorable, while electron-donating groups at other positions of the quinazoline (B50416) ring are preferred chalcogen.ro.

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to visualize and predict the behavior of molecules. For this compound, these methods could be used to understand its conformational preferences and its interactions with potential biological targets.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique can be used to screen virtual libraries of compounds and to propose binding modes for active molecules. For a derivative of this compound, a docking study would involve placing the molecule into the binding site of a target protein and scoring the different poses based on their predicted binding affinity.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time nih.govnih.gov. An MD simulation of this compound, either in solution or bound to a protein, could reveal its conformational flexibility, the stability of its interactions with the protein, and the role of solvent molecules. These simulations can offer a more detailed understanding of the binding process and the factors that contribute to binding affinity nih.gov.

While no specific molecular modeling studies on this compound were identified, such studies on related aniline derivatives have been crucial in drug discovery. For example, molecular docking has been used to understand the interactions of anilinoquinazoline (B1252766) derivatives with the EGFR kinase domain, identifying key hydrophobic and hydrogen-bonding interactions nih.gov.

Molecular Docking Analysis for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. springernature.com This method is essential for understanding the interactions between a ligand, such as this compound, and a biological receptor, typically a protein. unibs.it The process involves preparing the 3D structures of the ligand and the receptor. For the ligand, Gasteiger partial charges are added, non-polar hydrogen atoms are merged, and rotatable bonds are defined. nih.gov For the receptor, polar hydrogens are added, and Kollman United Atom charges are assigned. nih.gov A grid box is then defined around the active site of the receptor to guide the docking simulation. nih.gov

The analysis predicts the binding mode and affinity, with the results often expressed as a binding energy score in kcal/mol. mdpi.com A lower binding energy value typically indicates a more stable and favorable interaction. nih.gov Docking studies on analogous compounds reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For instance, in studies of other inhibitors, hydroxyl or carbonyl groups on the ligand have been shown to form crucial hydrogen bonds with amino acid residues like Thr24, Ser46, and Arg-120 in the receptor's active site. nih.govnih.gov Such analyses are pivotal for structure-based drug design, helping to optimize lead compounds. springernature.com

Table 1: Representative Binding Energies from Molecular Docking Studies of Various Compounds

This table shows examples of binding energy values obtained from molecular docking simulations for different ligand-receptor complexes, illustrating the typical range of results from such analyses.

| Compound Class | Target Receptor | Reported Binding Energy (ΔG) | Reference Finding |

|---|---|---|---|

| Benzothieno[3,2-d]pyrimidine derivative | Cyclooxygenase-2 (COX-2) | -9.4 kcal/mol | Showed the best binding energy among the tested derivatives. nih.gov |

| Chalcone Derivative | Penicillin-binding proteins (S. aureus) | -7.40 kcal/mol | Indicated strong antibacterial activity. mdpi.com |

Molecular Dynamics (MD) Simulations for Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex in a dynamic, solvated environment that mimics physiological conditions. scienceopen.commdpi.com An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. mdpi.com The simulation involves creating a water box around the complex, followed by system minimization and equilibration. mdpi.com

The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation, which can run for tens or hundreds of nanoseconds. scienceopen.comresearchgate.net A plateau in the RMSD value over time suggests that the complex has reached a stable equilibrium. scienceopen.com Furthermore, the root-mean-square fluctuation (RMSF) can be analyzed to identify which parts of the complex, such as specific amino acid residues or parts of the ligand, are more mobile. scienceopen.com MD simulations confirm whether the binding pose predicted by docking is maintained over time, providing a more rigorous validation of the interaction. scienceopen.com

Binding Energy Estimation via Computational Methods

While docking provides a score, more accurate methods are used to estimate the binding free energy of a ligand-receptor complex. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. scienceopen.com These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models, using snapshots extracted from an MD simulation trajectory. mdpi.commdpi.com

The total binding free energy is composed of contributions from van der Waals interactions, electrostatic interactions, and solvation free energy. mdpi.com For example, studies on various inhibitor complexes have reported binding free energy values such as ΔG(MM-GBSA) = -29.61 Kcal/mol and ΔG(MM-PBSA) = -26.55 Kcal/mol, indicating strong binding. scienceopen.com These more accurate energy calculations are crucial for ranking potential drug candidates and refining lead compounds.

Quantum Chemical Investigations

Quantum chemical investigations delve into the electronic structure of this compound to understand its intrinsic properties, stability, and reactivity. These methods provide detailed information that is inaccessible through classical molecular mechanics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G**, are performed to determine its optimized geometric structure, including bond lengths and angles. mdpi.comdntb.gov.ua

DFT is also used to compute vibrational frequencies, which can be compared with experimental FTIR and FT-Raman spectra for structural validation. researchgate.net Furthermore, DFT provides insights into the molecule's electronic properties by calculating the energies of the frontier molecular orbitals. researchgate.net Such studies on similar substituted anilines have successfully provided detailed assignments of vibrational spectra and have accurately predicted molecular geometries. researchgate.net

Semi-Empirical Quantum Mechanics Calculations

Semi-empirical quantum mechanics methods offer a computationally less expensive alternative to DFT, making them suitable for larger molecular systems or for preliminary analyses. These methods use parameters derived from experimental data to simplify the complex equations of ab initio calculations.

One such modern method is GFN2-xTB, which has been used in conjunction with molecular dynamics simulations to explore the stability of molecular complexes. researchgate.net While less accurate than DFT for determining electronic properties, semi-empirical methods can provide valuable qualitative insights and are particularly useful for screening large numbers of compounds or for studying dynamic systems where numerous calculations are required.

Analysis of Electronic Properties and Reactivity Parameters

Derived from quantum chemical calculations, particularly DFT, the electronic properties and reactivity parameters of this compound can be thoroughly analyzed. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller gap suggests higher reactivity. chemrxiv.org From the HOMO and LUMO energies, global reactivity descriptors can be calculated:

Electronegativity (χ): Describes the tendency of the molecule to attract electrons. mdpi.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction. mdpi.com

Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile. mdpi.com

Additionally, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution around the molecule. chemrxiv.org These maps use a color scale to indicate electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. researchgate.netchemrxiv.org For aniline derivatives, the electron-rich areas are often located around the electronegative atoms (like fluorine) and the π-system of the aromatic ring. mdpi.com

Table 2: Key Quantum Chemical Reactivity Descriptors

This table defines key parameters derived from DFT calculations that are used to describe the chemical reactivity and electronic behavior of a molecule.

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Energy of the outermost electron-containing orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Energy of the first empty electron orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). chemrxiv.org |